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Compound of Interest

Compound Name: Acat-IN-8

Cat. No.: B11930456

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a
family of serine/threonine protein kinases involved in a variety of cellular processes, including
stress responses, apoptosis, and inflammation.[1][2] This guide provides a comprehensive
overview of JNK-IN-8, including its mechanism of action, biochemical and cellular activities,
and its application in cancer research.

Chemical and Physical Properties

JNK-IN-8, also known as JNK Inhibitor XVI, is a synthetic organic molecule with the chemical
formula C29H290N702 and a molecular weight of 507.6 g/mol .[1][3] It is soluble in DMSO.[4]

Property Value

Chemical Formula C29H29N702
Molecular Weight 507.6 g/mol [1]
CAS Number 1410880-22-6[1]
Alternative Names JNK Inhibitor XVI[1]

Mechanism of Action

JNK-IN-8 is a covalent inhibitor that irreversibly binds to a conserved cysteine residue in the
ATP-binding site of JNK isoforms.[5][6] Specifically, it targets cysteine 116 (C116) in JNK1 and
JNK2, and cysteine 154 (C154) in JINK3.[5] This covalent modification blocks the kinase activity
of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, such as c-Jun.
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[1][4] The irreversible nature of its binding provides a prolonged and potent inhibition of the JINK
signaling pathway.

Biochemical and Cellular Activity

JNK-IN-8 exhibits high potency against all three JNK isoforms, with IC50 values in the low
nanomolar range.[1][4][7] Its efficacy has been demonstrated in various cell lines, where it
inhibits c-Jun phosphorylation and displays cytotoxic effects, particularly in cancer cells.

Table 1: Biochemical Activity of JNK-IN-8

Target IC50 (nM)
INK1 4.7[7][8]
INK2 18.7[7](8]
INK3 1.0[7][8]

Cell Line Assay EC50 (nM) Reference
HelLa c-Jun Phosphorylation 486 [718]
A375 c-Jun Phosphorylation 338 [71[8]

JNK Signaling Pathway and Inhibition by JNK-IN-8

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase
(MAPK) cascade. It is activated by various stress stimuli, leading to the activation of
downstream transcription factors and subsequent cellular responses. JNK-IN-8 effectively
blocks this pathway at the level of INK itself.
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Caption: JNK signaling pathway and the inhibitory action of JNK-IN-8.
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Applications in Triple-Negative Breast Cancer
(TNBC) Research

Recent studies have highlighted the potential of INK-IN-8 as a therapeutic agent for Triple-
Negative Breast Cancer (TNBC).[5] It has been shown to suppress tumor growth both in vitro
and in vivo.[5] The anti-cancer effects of INK-IN-8 in TNBC are linked to the activation of
TFEB- and TFE3-mediated lysosome biogenesis and autophagy.[5]

Experimental Findings in TNBC:

e Reduced Cell Viability: INK-IN-8 decreases the viability of TNBC cell lines in a dose-
dependent manner.[5]

e Inhibition of Colony Formation: The inhibitor effectively suppresses the colony-forming ability
of TNBC cells.[5]

« In Vivo Efficacy: In patient-derived xenograft (PDX) models, JNK-IN-8 administration led to a
reduction in tumor growth.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of
JNK-IN-8.

Cell Viability Assay (e.g., CellTiter-Glo®)

o Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 384-well plates at an
appropriate density.

o Treatment: After cell adherence, treat the cells with a serial dilution of JNK-IN-8 (e.g., 0.88-5
pmol/L) for 72 hours.[5]

e Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to induce cell
lysis and generate a luminescent signal proportional to the amount of ATP present.

o Data Analysis: Measure luminescence using a plate reader and normalize the data to
vehicle-treated controls to determine the effect on cell viability.
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Clonogenic Assay

o Cell Seeding: Seed a low number of TNBC cells in 6-well plates.
o Treatment: Treat the cells with INK-IN-8 at various concentrations.

 Incubation: Allow the cells to grow for a period sufficient for colony formation (typically 1-2
weeks), replacing the media with fresh inhibitor-containing media as needed.

« Staining and Quantification: Fix the colonies with methanol and stain with crystal violet.
Count the number of colonies to assess the long-term proliferative potential of the cells.

Western Blotting for c-Jun Phosphorylation

e Cell Treatment: Treat cells (e.g., HeLa, A375) with INK-IN-8 for a specified time.
o Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
o Protein Quantification: Determine the protein concentration of the lysates.

o SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF
membrane.

e Immunoblotting: Probe the membrane with primary antibodies against phosphorylated c-Jun
(p-c-Jun) and total c-Jun, followed by incubation with appropriate secondary antibodies.

o Detection: Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of JINK-IN-8 in a
cancer cell line.
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Caption: A typical experimental workflow for evaluating JNK-IN-8.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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